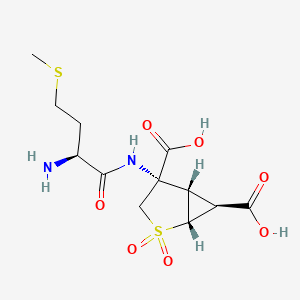

Pomaglumetad methionil

描述

Contextualization within Glutamatergic System Research for Neurological Disorders

The glutamatergic system, with glutamate (B1630785) as the primary excitatory neurotransmitter in the brain, is crucial for most CNS functions. tandfonline.comwikipedia.org Dysregulation of this system has been implicated in a range of neurological and psychiatric conditions, including schizophrenia. alzdiscovery.orgfrontiersin.orgnih.gov The "glutamate hypothesis of schizophrenia" posits that a deficit in glutamate signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder. wikipedia.orgnih.gov This has led to research into new therapeutic strategies that modulate the glutamatergic system. lilly.comnih.gov

Pomaglumetad methionil's mechanism of action is centered on its activity as an agonist at metabotropic glutamate receptors 2 and 3 (mGluR2/3). alzdiscovery.orgspringer.com These receptors are part of a larger family of G-protein coupled receptors that modulate neuronal excitability. tandfonline.comwikipedia.org Specifically, mGluR2 and mGluR3 are primarily located presynaptically, where their activation leads to a reduction in the release of glutamate. nih.govwikipedia.orgalzdiscovery.org This mechanism is thought to help normalize the hyperactive glutamatergic transmission believed to be present in certain brain regions in conditions like schizophrenia. wikipedia.orglilly.com By targeting these receptors, this compound offers a fundamentally different approach compared to existing antipsychotics that predominantly act on dopaminergic pathways. nih.govwikipedia.orglilly.com

Rationale for Prodrug Design in Compound Development

A significant hurdle in the clinical development of pomaglumetad (also known as LY404039) was its poor oral bioavailability, meaning only a small fraction of the drug was absorbed into the bloodstream when taken orally. wikipedia.org To overcome this limitation, researchers designed this compound (LY2140023) as a prodrug. nih.govwikipedia.org

A prodrug is an inactive or less active compound that is converted into the active drug within the body through metabolic processes. pharmacologycanada.orghumanjournals.comresearchgate.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. pharmacologycanada.orgslideshare.netslideshare.net

In the case of this compound, the active compound, pomaglumetad, is chemically linked to the amino acid methionine. vulcanchem.com This modification allows the compound to be absorbed more efficiently from the gastrointestinal tract. wikipedia.orgvulcanchem.com Once absorbed, enzymes in the body cleave the methionine molecule, releasing the active pomaglumetad. nih.gov This approach significantly enhances the systemic exposure to the active drug compared to administering pomaglumetad itself. wikipedia.org

The use of a prodrug strategy is a common and effective tool in drug development to overcome pharmaceutical challenges and improve the therapeutic potential of a promising compound. pharmacologycanada.orghumanjournals.com

Detailed Research Findings

Table 1: Key Characteristics of this compound and its Active Metabolite

| Characteristic | This compound (LY2140023) | Pomaglumetad (LY404039) |

|---|---|---|

| Type | Prodrug | Active Metabolite |

| Mechanism of Action | - | Selective agonist for mGluR2 and mGluR3 |

| Primary Target | Intestinal Peptide Transporter 1 (PEPT1) for absorption | Metabotropic Glutamate Receptors 2 & 3 |

| Effect on Glutamate | Indirect | Reduces presynaptic glutamate release |

| Oral Bioavailability | Designed for improved oral absorption | Low |

This table summarizes the key distinctions between the prodrug this compound and its active form, pomaglumetad.

Table 2: Overview of Selected Clinical Trials for this compound

| Study Identifier | Phase | Status | Key Findings/Objective |

|---|---|---|---|

| HBBI | Phase II | Inconclusive | Did not separate from placebo, which had a higher-than-expected response. lilly.com |

| HBBM (NCT01086748) | Phase III | Negative | Did not meet the primary efficacy endpoint compared to placebo. lilly.comnih.gov |

| HBBN (NCT01125358) | Phase III | Stopped | Halted due to a futility analysis indicating it was unlikely to be positive. clinicaltrials.govlilly.com |

| HBCO | Phase II | Negative | Did not meet the primary endpoint as an adjunctive treatment. lilly.com |

| NCT01637142 | Phase I | Completed | Assessed the absolute bioavailability of LY2140023 and LY404039 in healthy participants. clinicaltrials.gov |

| NCT01307800 | Phase I | - | Evaluated the effects of pomaglumetad on ketamine-stimulated glutamate release. clinicaltrials.gov |

This table provides a summary of several key clinical trials involving this compound, highlighting their phase, status, and primary outcomes.

Table 3: Timeline of this compound Development

| Year | Event |

|---|---|

| 2007 | Positive Phase II results for LY2140023 in schizophrenia were announced. clinicaltrialsarena.com |

| 2009 | Inconclusive results from the Phase II HBBI study were reported. lilly.com |

| 2011 | A large-scale Phase III study was initiated. clinicaltrialsarena.com |

| 2012 | Eli Lilly announced the discontinuation of Phase III clinical studies for this compound in schizophrenia. wikipedia.orglilly.com |

| 2015 | Denovo Biopharma licensed LY2140023 for further development, focusing on patient stratification. wikipedia.org |

This table outlines significant milestones in the development history of this compound.

Structure

3D Structure

属性

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYCNOJFAJAILW-CAMHOICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212944 | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-55-7 | |

| Record name | Pomaglumetad methionil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Pharmacological Characterization of Pomaglumetad Methionil

Prodrug Bioconversion and Active Moiety Generation

Pomaglumetad methionil was designed as a prodrug of LY404039 to overcome the poor oral absorption and bioavailability of the parent compound. wikipedia.orgcaymanchem.com The chemical modification facilitates its transport across the intestinal epithelium, after which it undergoes enzymatic conversion to release the active pharmacological agent, LY404039. caymanchem.commedchemexpress.com

Enzymatic Hydrolysis Pathways and Identification of Catalytic Enzymes

The bioconversion of this compound to its active form, LY404039, is achieved through enzymatic hydrolysis. wikipedia.orgmedchemexpress.com In vitro studies have demonstrated that this hydrolysis occurs in human intestinal and kidney homogenates, as well as in human plasma, but is notably absent in liver homogenates. wikipedia.orgmedchemexpress.com These findings suggest that the intestine and kidneys are the primary sites for the conversion of the prodrug. wikipedia.org

Further investigation to identify the specific enzymes responsible for this metabolic process has pointed towards dehydropeptidase-1 (DPEP1). wikipedia.orgmedchemexpress.com The selective DPEP1 inhibitor, cilastatin, was found to almost completely block the formation of LY404039 from this compound in intestinal and kidney homogenates and in human plasma. wikipedia.orgmedchemexpress.com Studies using human recombinant DPEP1 confirmed its capacity to catalyze the hydrolysis of this compound, a reaction that was entirely inhibited by cilastatin. wikipedia.org

Substrate Specificity for Peptide Transporters and Implications for Bioavailability

The enhanced oral bioavailability of this compound is attributed to its interaction with peptide transporters in the gastrointestinal tract. medchemexpress.comresearchgate.net Specifically, this compound is a substrate for the intestinal peptide transporter 1 (PEPT1), which facilitates its absorption. medchemexpress.comresearchgate.netresearchgate.net The active moiety, LY404039, however, is not a substrate for PEPT1. medchemexpress.com This prodrug strategy effectively utilizes the PEPT1 transport system to increase the systemic exposure to the active compound. medchemexpress.cn

In vitro studies have quantified the interaction between this compound and PEPT1. The Michaelis-Menten constant (K_m), a measure of the substrate's affinity for the transporter, was determined to be approximately 30 µM. medchemexpress.com The interaction with PEPT1 is a critical factor in the improved pharmacokinetic profile of the prodrug compared to its active form.

| Parameter | Value | Reference |

| PEPT1 Substrate | Yes | medchemexpress.comresearchgate.netresearchgate.net |

| K_m for PEPT1 | ~30 µM | medchemexpress.com |

| Active Moiety (LY404039) PEPT1 Substrate | No | medchemexpress.com |

Receptor Agonism and Selectivity Profile

The pharmacological activity of this compound is mediated by its active metabolite, LY404039, which acts as a potent and selective agonist at group II metabotropic glutamate (B1630785) receptors. wikipedia.orgmedchemexpress.comresearchgate.net

Group II Metabotropic Glutamate Receptor Subtype Specificity (mGluR2/3)

LY404039 demonstrates high-affinity agonism for both subtypes of group II metabotropic glutamate receptors, mGluR2 and mGluR3. wikipedia.orgmedchemexpress.comresearchgate.netnih.gov These receptors are involved in the modulation of glutamatergic neurotransmission. wikipedia.org Subsequent research has suggested that the potential therapeutic effects of mGluR2/3 agonists may be primarily mediated through the mGluR2 subtype. nih.govresearchgate.netbiorxiv.org

Absence of Affinity for Other Neurotransmitter Receptors

Extensive in vitro binding studies have shown that LY404039 has a high degree of selectivity for mGluR2/3, with over 100-fold greater affinity for these receptors compared to a wide range of other neurotransmitter receptors. caymanchem.commedchemexpress.comresearchgate.net These include other metabotropic glutamate receptors, ionotropic glutamate receptors (such as NMDA and kainate receptors), glutamate transporters, as well as adrenergic, benzodiazepine/GABAergic, and histaminergic receptors. wikipedia.orgresearchgate.net

However, some studies have reported a notable affinity of LY404039 for the dopamine (B1211576) D2 receptor, specifically the D2High state, with dissociation constants (K_i) in the range of 8.2 to 12.6 nM. medchemexpress.comresearchgate.netjpn.ca This suggests a potential interaction with the dopaminergic system, which contrasts with reports of its high selectivity for glutamate receptors.

Quantitative Binding Kinetics at mGluR2 and mGluR3

The binding affinity of LY404039 for human cloned mGluR2 and mGluR3 has been quantitatively determined through radioligand binding assays. The reported dissociation constants (K_i) highlight the potent interaction with these target receptors.

| Receptor Subtype | K_i (nM) | Reference |

| Human mGluR2 | 149 ± 11 | wikipedia.orgmedchemexpress.comresearchgate.netresearchgate.net |

| Human mGluR3 | 92 ± 14 | wikipedia.orgmedchemexpress.comresearchgate.netresearchgate.net |

| Human mGluR3 | 62 | caymanchem.com |

Note: Discrepancies in reported K_i values may arise from variations in experimental conditions and assay methodologies.

Intracellular Signaling Cascades Mediated by mGluR2/3 Agonism

This compound functions as a selective agonist for the group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. wikipedia.org The activation of these receptors initiates a series of intracellular signaling events that modulate neuronal excitability and neurotransmitter release. nih.gov Group II mGluRs are G protein-coupled receptors (GPCRs) that primarily signal through the Gαi/o subunit of heterotrimeric G proteins. frontiersin.orgd-nb.infonih.gov This interaction leads to the canonical inhibition of adenylyl cyclase, but also extends to the modulation of other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3-Kinase) cascades. nih.govnih.gov

Inhibition of Adenylyl Cyclase Activity via Gαi/o Protein Coupling

The primary and most well-characterized signaling pathway for group II metabotropic glutamate receptors involves their coupling to Gαi/o proteins. d-nb.infonih.gov Pomaglumetad, the active metabolite of this compound, acts as a potent full agonist at mGluR2/3, demonstrating its efficacy by inhibiting the formation of cyclic adenosine (B11128) monophosphate (cAMP) that results from forskolin (B1673556) stimulation. wikipedia.org

Upon agonist binding, the mGluR2/3 receptor undergoes a conformational change, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit. vcu.edu This activation causes the Gαi/o-GTP complex to dissociate from the Gβγ dimer. semanticscholar.org The activated Gαi/o subunit then directly inhibits the enzyme adenylyl cyclase. semanticscholar.orgoncotarget.com This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. wikipedia.orgeneuro.org A reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in reduced neuronal excitability and modulation of synaptic transmission. eneuro.org This mechanism is a key contributor to the effects of mGluR2/3 agonists. nih.gov

Table 1: Key Components in the Gαi/o-Mediated Inhibition of Adenylyl Cyclase

| Component | Role in Pathway | Effect of mGluR2/3 Agonism |

|---|---|---|

| mGluR2/3 | G protein-coupled receptor | Activated by pomaglumetad |

| Gαi/o Protein | Signal transducer | Activated, dissociates from Gβγ |

| Adenylyl Cyclase | Enzyme | Inhibited by activated Gαi/o |

| cAMP | Second messenger | Intracellular levels are decreased |

| Protein Kinase A (PKA) | Downstream effector | Activity is reduced |

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3-Kinase) Pathways

Beyond the canonical inhibition of adenylyl cyclase, activation of mGluR2/3 by agonists like this compound can also modulate other significant intracellular signaling cascades, including the MAPK and PI3-Kinase pathways. frontiersin.orgnih.govnih.govmdpi.com These pathways are crucial for regulating a variety of cellular processes such as gene expression, cell growth, and synaptic plasticity.

Research using the mGluR2/3 agonist LY379268, which is structurally related to pomaglumetad, has provided insights into these non-canonical signaling routes. Studies have shown that activation of mGluR2/3 can lead to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK pathway. nih.govplos.org For instance, treatment with LY379268 was found to significantly increase the phosphorylation of ERK1/2 in cultured prefrontal cortical neurons. plos.org This regulation of AMPA receptor trafficking appears to be mediated, at least in part, through ERK1/2 signaling. plos.org

Similarly, evidence points to the modulation of the PI3-Kinase pathway. The PI3K/Akt signaling cascade is a candidate pathway through which mGluR2/3 agonists may exert their effects. nih.gov Studies have demonstrated that the mGluR2/3 agonist LY379268 can activate the Akt/GSK-3β signaling pathway. nih.gov Specifically, administration of the agonist increased the phosphorylation of both Akt and Glycogen Synthase Kinase-3β (GSK-3β), suggesting an indirect regulatory action on downstream targets via this cascade. nih.gov Both mGluR2 and mGluR3 receptors have been implicated in signaling through the PI3K pathway. mdpi.comnih.gov

Table 2: Research Findings on mGluR2/3 Agonist Modulation of MAPK and PI3K Pathways

| Pathway | Key Protein(s) | Agonist Used | Experimental System | Observed Effect | Reference |

|---|---|---|---|---|---|

| MAPK | ERK1/2 | LY379268 | Mouse Striatum | Increased phosphorylation of ERK1/2. nih.gov | nih.gov |

| MAPK | ERK1/2 | LY379268 | Cultured Prefrontal Neurons | Increased phosphorylation of ERK1/2. plos.org | plos.org |

| PI3K/Akt | Akt, GSK-3β | LY379268 | Rat Prefrontal Cortex | Increased phosphorylation of Akt and GSK-3β. nih.gov | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1S,3R)-aminocyclopentane-1,3-dicarboxylate (ACPD) |

| (2S,3S,4S)-alpha-(carboxycyclopropyl)glycine |

| Clozapine |

| Forskolin |

| Glutamate |

| Guanosine Diphosphate (GDP) |

| Guanosine Triphosphate (GTP) |

| LY2140023 (this compound) |

| LY379268 |

| Pomaglumetad (LY404039) |

Preclinical Investigations into Neuromodulatory Actions

Behavioral and Neurochemical Studies in Animal Models of Psychosis

Amphetamine and Phencyclidine (PCP) Induced Psychosis Models

Pharmacologically induced models of psychosis, such as those using amphetamine and phencyclidine (PCP), are also employed to evaluate the antipsychotic potential of novel compounds. These models are based on the ability of these drugs to induce hyperlocomotion and other psychosis-like behaviors in rodents. Preclinical studies have shown that pomaglumetad demonstrates efficacy in these models, with effects comparable to the atypical antipsychotic clozapine. wikipedia.org The compound has been shown to inhibit induced hyperlocomotion in both mice and rat studies. wikipedia.org This suggests that pomaglumetad can modulate the neurochemical systems disrupted by these psychostimulants.

Assessment of Cognitive and Recognition Deficits

Cognitive impairment is a core feature of schizophrenia, and animal models are utilized to assess the potential of new drugs to ameliorate these deficits. The novel object recognition (NOR) task is a commonly used paradigm to evaluate recognition memory in rodents. In the MAM model, rats exhibit deficits in this task, spending a similar amount of time exploring a novel object and a familiar one, indicating impaired memory. Treatment with pomaglumetad has been shown to dose-dependently improve performance in the NOR task in MAM rats, increasing the time spent exploring the novel object. wikipedia.orgnih.govnih.gov This suggests that pomaglumetad may have pro-cognitive effects in addition to its antipsychotic-like properties.

Attenuation of Stress-Induced Neurophysiological Alterations

Preclinical studies have demonstrated that pomaglumetad methionil can effectively counteract neurophysiological changes elicited by acute stress. In rodent models, acute restraint stress has been shown to induce a hyperdopaminergic state, characterized by a significant increase in the population activity of dopamine (B1211576) (DA) neurons in the ventral tegmental area (VTA). nih.govnih.gov

Administration of this compound prior to a two-hour restraint stress session prevented this characteristic increase in DA neuron population activity, maintaining it at levels comparable to non-stressed controls. nih.govnih.gov This normalizing effect was blocked by pretreatment with an mGluR2/3 antagonist, LY341495, confirming that the action was mediated through these receptors. nih.govnih.gov These findings suggest that this compound can indirectly regulate and normalize stress-induced hyperactivity in dopamine circuits. nih.gov

| Experimental Condition | DA Neuron Population Activity | Key Finding |

|---|---|---|

| Control (No Stress) | Baseline | Normal level of spontaneously active DA neurons. |

| Acute Restraint Stress | Increased | Stress induces a significant increase in DA neuron firing. nih.gov |

| This compound + Acute Restraint Stress | Normalized to Baseline | Pomaglumetad prevents the stress-induced increase in DA neuron activity. nih.gov |

| LY341495 + Pomaglumetad + Stress | Increased | The protective effect of pomaglumetad is blocked by an mGluR2/3 antagonist. nih.gov |

Mechanisms of Action within Glutamatergic Circuitry

The primary mechanism of this compound involves the modulation of glutamatergic neurotransmission through its agonist activity at mGluR2 and mGluR3. wikipedia.orgalzdiscovery.org These receptors are strategically located within key brain circuits to regulate glutamate (B1630785) homeostasis.

Presynaptic Glutamate Release Inhibition

Group II metabotropic glutamate receptors are predominantly localized on presynaptic terminals of glutamatergic neurons. nih.gov Pomaglumetad, as a potent agonist at these receptors, functions as an autoreceptor agonist. wikipedia.org When activated, these G-protein coupled receptors inhibit adenylyl cyclase, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) formation. wikipedia.org This intracellular cascade ultimately results in the inhibition of voltage-gated calcium channels, which is a critical step for vesicle fusion and neurotransmitter release. Consequently, the activation of presynaptic mGluR2/3 by pomaglumetad leads to a reduction in the release of glutamate from the axon terminal. wikipedia.orgnih.govalzdiscovery.org This mechanism allows pomaglumetad to dampen excessive glutamatergic transmission in brain regions where these receptors are densely expressed, such as the limbic system and forebrain. wikipedia.orgnih.gov

Normalization of Cortical Glutamate States

In pathological states hypothesized to involve excessive or dysregulated glutamate activity, this compound is proposed to restore balance. researchgate.net By acting on presynaptic mGluR2/3 autoreceptors, the compound can reduce synaptic glutamate levels, thereby normalizing what is described as a "hyperactivated cortical glutamate state." researchgate.net This modulation is thought to be particularly relevant in the prefrontal cortex, thalamus, and limbic system, areas implicated in the pathophysiology of certain neuropsychiatric conditions. wikipedia.org The therapeutic potential of pomaglumetad is theorized to stem from its ability to re-establish equilibrium in circuits where glutamatergic signaling has become dysregulated. researchgate.net

Interactions with N-Methyl-D-Aspartate (NMDA) Receptor Hypofunction

A leading hypothesis in neuropsychiatry posits that hypofunction of the N-Methyl-D-Aspartate (NMDA) receptor, a critical ionotropic glutamate receptor, contributes to downstream glutamatergic and dopaminergic dysregulation. It is theorized that diminished NMDA receptor signaling on inhibitory GABAergic interneurons leads to a disinhibition of cortical pyramidal neurons, resulting in excessive, disorganized glutamate release. researchgate.net

Pomaglumetad's mechanism is proposed to counteract this downstream effect. By activating mGluR2/3, it can directly reduce the excessive glutamate release from these disinhibited pyramidal neurons. researchgate.net Therefore, the activation of mGluR2/3 is considered a compensatory mechanism to normalize the hyperactivated cortical glutamate state that arises secondary to NMDA receptor hypofunction. researchgate.net

Synergistic Effects with Established Pharmacotherapies in Co-administration Studies

In a Phase 3 clinical study, this compound was compared with the atypical antipsychotic aripiprazole (B633). nih.gov While this study focused on comparing efficacy and side effect profiles rather than synergistic effects, it represents a key instance of its evaluation alongside an established pharmacotherapy. The study found that while aripiprazole showed greater efficacy in reducing scores on the Positive and Negative Syndrome Scale (PANSS), this compound was associated with significant weight loss compared to modest weight gain with aripiprazole. nih.gov Another earlier Phase 2 trial compared this compound to olanzapine, finding comparable efficacy in improving PANSS scores relative to placebo. researchgate.net These studies, while not designed to assess synergy, provide context for the compound's activity relative to standard dopamine-D2 receptor antagonists.

Differential Effects of mGluR2 and mGluR3 Activation in Neurodegeneration Models

This compound acts as an agonist at both mGluR2 and mGluR3, and preclinical research indicates that these two receptor subtypes may have distinct, and at times opposing, roles, particularly in the context of neuroprotection and neurodegeneration. alzdiscovery.orgnih.gov

Studies utilizing knockout mice have suggested that mGluR3 activation is critical for the neuroprotective effects observed with mGluR2/3 agonists. nih.gov Conversely, activation of mGluR2 in some models has been reported to potentially potentiate toxicity. nih.gov This suggests that the neuroprotective benefits of a mixed mGluR2/3 agonist like pomaglumetad may be primarily driven by its action on mGluR3, while its action on mGluR2 could potentially offset some of those benefits. alzdiscovery.org

The distinct localization of these receptors further supports their differential functions. In the primate dorsolateral prefrontal cortex, mGluR3 is found concentrated postsynaptically in spine synapses and on astrocytes, positioned to strengthen synaptic connectivity and increase glutamate uptake. nih.gov In contrast, mGluR2 is located predominantly on presynaptic terminals, where its primary role is to reduce glutamate release. alzdiscovery.orgnih.gov This anatomical separation underlies their different physiological effects, with mGluR3 activation being more directly linked to mechanisms of synaptic strengthening and neuroprotection, while mGluR2 activation is primarily associated with synaptic inhibition. nih.gov

| Feature | mGluR2 | mGluR3 |

|---|---|---|

| Primary Location | Presynaptic terminals nih.gov | Postsynaptic spines, Astrocytes nih.gov |

| Primary Function | Inhibition of glutamate release alzdiscovery.orgnih.gov | Strengthening synaptic connectivity, Neuroprotection nih.govnih.gov |

| Effect in Neurotoxicity Models | May potentiate toxicity nih.gov | Mediates neuroprotective effects nih.gov |

Advanced Pharmacokinetic and Pharmacodynamic Research Methodologies

In Vitro Pharmacokinetic Characterization

In vitro studies are fundamental to characterizing the metabolic fate and interaction potential of a new chemical entity. For pomaglumetad methionil, these investigations have centered on its hydrolysis, enzymatic interactions, and transporter-mediated uptake.

This compound is designed to be rapidly absorbed and then hydrolyzed to release the active agonist, pomaglumetad. wikipedia.org This bioconversion is a critical step in its mechanism of action. The prodrug utilizes "hydrolytic pathways" to deliver pomaglumetad to systemic circulation. wikipedia.org In humans, this conversion is efficient, with approximately 70% of the prodrug being hydrolyzed to the active form following oral administration. wikipedia.org While specific enzymatic hydrolysis rates in preclinical in vitro systems such as plasma or liver microsomes are not extensively detailed in publicly available literature, the rapid appearance of the active moiety in vivo suggests this is a swift and efficient process.

The primary metabolic pathway for this compound is the hydrolysis of the methionine amide bond to release pomaglumetad. The specific hydrolases or peptidases responsible for this bioconversion have not been explicitly identified in published research.

A key feature of this compound's design is its interaction with the intestinal peptide transporter 1 (PEPT1) to facilitate absorption. wikipedia.orgvulcanchem.com In vitro investigations have confirmed that this compound is a high-affinity substrate for PEPT1, which explains its improved absorption compared to the parent molecule. vulcanchem.com In contrast, the active metabolite, pomaglumetad, is not a substrate for this transporter. vulcanchem.com

The potential for drug-drug interactions at the PEPT1 transporter was evaluated in vitro. These studies are essential as co-administration of drugs that are also PEPT1 substrates could theoretically lead to competitive inhibition of absorption.

| Parameter | Value | Description |

|---|---|---|

| PEPT1 Substrate Affinity (Km) | ~30 µM | Indicates a high affinity of this compound for the PEPT1 transporter. |

| Inhibitory Potential (IC50 vs. [14C]Gly-Sar) | 0.018 mM | Concentration of this compound that inhibits 50% of the transport of a known PEPT1 substrate, Gly-Sar. |

In Vivo Pharmacokinetic Profiling in Preclinical Species

Preclinical in vivo studies, primarily in rodent models, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active metabolite, as well as its ability to reach its pharmacological target in the central nervous system.

Following oral administration in preclinical models, this compound is absorbed and converted to pomaglumetad. The pharmacokinetic parameters of the active moiety, pomaglumetad, have been characterized in rats. These studies demonstrate good oral bioavailability of the active compound when delivered via the prodrug strategy, a significant improvement over the direct oral administration of pomaglumetad.

| Parameter | Intravenous Dosing | Oral Dosing |

|---|---|---|

| Cmax (µg/mL) | 7.5 | 4.0 |

| AUC0-24 (µg*h/mL) | 2.9 | 7.2 |

| Oral Bioavailability (%) | 63% |

Detailed distribution studies in various tissues and excretion pathway analyses for this compound in preclinical species are not extensively documented in peer-reviewed publications.

As a therapeutic agent targeting mGlu2/3 receptors that are densely localized in the limbic and forebrain areas, the ability of pomaglumetad to penetrate the blood-brain barrier is critical for its pharmacological effect. wikipedia.org In vivo preclinical studies in rodents have provided indirect evidence of central nervous system engagement. Oral administration of this compound resulted in dose-dependent increases in the dopamine (B1211576) metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain. vulcanchem.com This modulation of central dopaminergic activity indicates that the active compound, pomaglumetad, effectively crosses the blood-brain barrier and reaches its target receptors. vulcanchem.comnih.gov

However, quantitative data, such as brain-to-plasma concentration ratios (Kp,uu), which would provide a direct measure of brain penetration for both the prodrug and the active metabolite in preclinical species, are not available in the published literature.

Comparative Pharmacokinetics Across Animal Models for Translational Insights

The development of this compound was necessitated by the poor oral bioavailability of its active moiety, pomaglumetad, in humans (approximately 3%) wikipedia.org. Preclinical pharmacokinetic studies of the parent compound, pomaglumetad, were conducted in various animal models to understand its disposition. In rats, oral administration of pomaglumetad resulted in a Cmax of 4.0 µg/mL and an AUC0-24 of 7.2 µg*h/mL, with an oral bioavailability of 63% wikipedia.org. In dogs, the oral bioavailability of a related mGluR2/3 agonist, LY354740, was approximately 45%, compared to about 10% in rats, highlighting significant species-specific differences in absorption nih.gov.

The prodrug strategy aimed to improve these pharmacokinetic properties. While detailed comparative pharmacokinetic data for this compound across multiple species is limited in publicly available literature, studies in rats have shown that oral administration of this compound leads to dose-dependent increases in dopamine metabolites, confirming its absorption and central activity researchgate.net. The translation of pharmacokinetic data from animal models to humans is complex due to interspecies differences in drug metabolism, protein binding, and transporter activity nih.gov. Understanding these differences is paramount for accurately predicting human pharmacokinetics and establishing effective dosing regimens.

Table 1: Comparative Pharmacokinetic Parameters of Pomaglumetad (LY404039) A direct comparative table for this compound (LY2140023) is not available based on the search results. The data below is for the active parent compound.

| Species | Administration | Cmax | AUC₀₋₂₄ | Oral Bioavailability (%) |

|---|---|---|---|---|

| Rat | Oral | 4.0 µg/mL | 7.2 µg*h/mL | 63% |

| Rat | Intravenous | 7.5 µg/mL | 2.9 µg*h/mL | N/A |

| Human | Oral | N/A | 900 ng*h/mL (single 200mg dose) | ~3% |

Pharmacodynamic Target Engagement Assessment

Functional Neuroimaging Techniques (e.g., pharmacoBOLD)

Functional magnetic resonance imaging (fMRI) with a pharmacological challenge, known as pharmacoBOLD (blood oxygen level-dependent), has been a key tool in assessing the target engagement of this compound in the central nervous system. This technique measures changes in brain activity in response to a neurochemical challenge, which can be modulated by a therapeutic agent.

In a significant proof-of-mechanism study, healthy volunteers were administered this compound before receiving a ketamine challenge, which induces transient psychotic symptoms and alters glutamatergic neurotransmission nih.govnih.govmedrxiv.org. The primary imaging outcome was the change in the pharmacoBOLD signal in the dorsal anterior cingulate cortex (dACC), a brain region implicated in the pathophysiology of schizophrenia nih.govmedrxiv.org.

The study revealed a critical disconnect between symptomatic improvement and the imaging biomarker of target engagement. While a high dose of this compound (320 mg/day) significantly reduced the total symptoms induced by ketamine as measured by the Brief Psychiatric Rating Scale (BPRS), it failed to significantly suppress the ketamine-induced pharmacoBOLD signal in the dACC nih.govnih.govmedrxiv.org. This finding suggests that at the doses tested, the compound's clinical effects might be mediated through mechanisms not fully captured by the dACC pharmacoBOLD response, or that higher target engagement may be required for a more robust effect nih.govmedrxiv.org.

Table 2: this compound (POMA) pharmacoBOLD Study Outcomes | Parameter | Low Dose POMA (80 mg/d) | High Dose POMA (320 mg/d) | | :--- | :--- | :--- | | Effect on Ketamine-Induced BPRS Total Score (Between-Group) | Not significant | Significant Reduction (p=0.04, d=-0.44) | | Effect on Ketamine-Induced dACC pharmacoBOLD Signal | Not significantly suppressed | Not significantly suppressed | | Number of Participants (Randomized to POMA arms) | 95 healthy volunteers (total across POMA and placebo) | | Primary Pharmacodynamic Endpoint | Ketamine-induced change in dACC pharmacoBOLD | | Primary Clinical Endpoint | Ketamine-induced change in BPRS score | Source: Kantrowitz et al., 2020 nih.govnih.govmedrxiv.org

Analysis of Central Monoamine Turnover in Cerebrospinal Fluid

Measuring the concentration of neurotransmitter metabolites in cerebrospinal fluid (CSF) provides a direct method for assessing the impact of a drug on central monoamine systems, including dopamine and serotonin (B10506). Research has been conducted to determine the effects of this compound on the turnover of these key neurotransmitters in both rats and humans.

A study specifically evaluated the central pharmacological activity of this compound by measuring metabolites in the CSF. In human subjects, administration of this compound resulted in significant increases in the CSF concentrations of dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) mdpi.com. HVA is the primary metabolite of dopamine, and 5-HIAA is the main metabolite of serotonin.

These findings indicate that this compound potently affects both dopamine and serotonin turnover in the human central nervous system. Preclinical results were consistent, showing that daily oral dosing in rats led to dose-dependent increases in the dopamine metabolites DOPAC and HVA researchgate.netmdpi.com. The measurement of these biogenic amine metabolites in CSF can serve as valuable biomarkers for the central pharmacodynamic activity of this compound mdpi.com.

Table 3: Effect of this compound on CSF Monoamine Metabolites Based on qualitative findings from published abstracts. Quantitative data was not available.

| Metabolite | Analyte System | Species | Observed Effect |

|---|---|---|---|

| Homovanillic Acid (HVA) | Dopamine | Human | Increased |

| Homovanillic Acid (HVA) | Dopamine | Rat | Increased |

| Dihydroxyphenylacetic acid (DOPAC) | Dopamine | Human | Increased |

| Dihydroxyphenylacetic acid (DOPAC) | Dopamine | Rat | Increased |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Serotonin | Human | Increased |

| 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) | Norepinephrine | Human | Increased |

Translational Research and Biomarker Discovery in Psychiatric Contexts

Genetic and Pharmacogenomic Investigations

The exploration of genetic markers has been a cornerstone of efforts to understand the variable response to pomaglumetad methionil. The compound's mechanism as a metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist places genes encoding these receptors at the forefront of pharmacogenomic inquiry wikipedia.orgnih.gov.

Polymorphisms in Metabotropic Glutamate Receptor Genes (e.g., GRM3) and Associated Phenotypes

The gene encoding the metabotropic glutamate receptor 3, GRM3, has been a subject of interest in schizophrenia research. Variations in this gene have been linked to differences in cognitive performance and prefrontal cortex activity in patients. This genetic association provided a rationale for the development of mGluR2/3 agonists like this compound, targeting the hypothesized glutamate dysregulation in schizophrenia researchgate.net. While direct pharmacogenetic studies linking specific GRM3 polymorphisms to this compound response are not extensively detailed in large-scale trials, the underlying principle is that genetic variability in the drug's target could influence therapeutic outcomes. After initial trials, Denovo Biopharma licensed this compound to develop it for subsets of schizophrenia patients identified by genetic biomarkers, suggesting a continuing investigation into this area alzdiscovery.org.

Influence of Serotonin (B10506) 2A Receptor Genetic Variants on Pharmacological Responsiveness

Exploratory analyses of the this compound clinical trial database revealed that prior medication history, particularly exposure to drugs with high affinity for the serotonin 2A (5-HT2A) receptor, significantly impacted treatment outcomes nih.gov. This suggests that genetic variants in the serotonin 2A receptor gene, HTR2A, could be influential. A post-hoc analysis stratified patients based on their previous treatment history, separating those primarily treated with older antipsychotics (predominant dopamine (B1211576) D2 receptor antagonists) from those treated with newer atypical antipsychotics that typically have prominent serotonin 2A receptor antagonist activity nih.govresearchgate.net. Patients who had not been pretreated with second-generation antipsychotics, which act on serotonin receptors, showed a more favorable response to this compound researchgate.net. This indicates that the underlying neurobiology, potentially influenced by HTR2A variants, may define a subpopulation more amenable to treatment with a glutamatergic agent nih.gov.

Methodologies for Identifying Responsive Patient Subpopulations

Following inconclusive results in broader patient populations, research efforts were redirected to identify specific clinical phenotypes that might predict a positive response to this compound. These analyses relied on stratifying patients from a large clinical trial database nih.gov.

Stratification Based on Illness Duration and Course

One of the most significant findings from the exploratory re-analysis of clinical trial data was the impact of illness duration on treatment efficacy nih.gov. A post-hoc analysis demonstrated that this compound showed greater efficacy in patients who were in the early stages of schizophrenia researchgate.net. Specifically, patients with an illness duration of three years or less exhibited a significantly greater improvement compared to placebo nih.govresearchgate.net. This finding suggests that the underlying glutamatergic dysregulation targeted by the drug may be more pronounced or responsive to intervention in the earlier phases of the disorder researchgate.net.

Table 1: Patient Stratification by Illness Duration

| Patient Subgroup | Treatment Response Finding | Reference |

|---|---|---|

| Early-in-Disease (≤3 years) | Significantly greater improvement relative to placebo. | nih.govresearchgate.net |

| Late-in-Disease (≥10 years) | No significant improvement compared to placebo. | nih.gov |

Analysis of Prior Pharmacotherapeutic Exposure on Treatment Outcomes

A crucial methodology for identifying responsive subgroups involved analyzing patients' medication history nih.gov. The integrated analysis of five placebo-controlled trials categorized patients into two groups based on their prior antipsychotic treatment: a "D2 group" (previously treated with drugs having predominant dopamine D2 receptor antagonist activity) and an "S2 group" (previously treated with drugs having prominent serotonin 2A receptor antagonist activity) nih.gov. The results showed that patients in the D2 group had a significantly better response to this compound than those receiving a placebo. In contrast, this treatment difference was not observed in the S2 group nih.gov. This suggests that prior long-term treatment with agents that strongly block serotonin 2A receptors may alter the underlying pathophysiology in a way that reduces responsiveness to mGluR2/3 agonism nih.govresearchgate.net.

Table 2: Patient Stratification by Prior Pharmacotherapy

| Patient Subgroup | Basis of Stratification | Treatment Response Finding | Reference |

|---|---|---|---|

| D2 Group | Prior treatment with drugs having predominant dopamine D2 receptor antagonist activity. | Exhibited significantly greater improvement relative to placebo. | nih.gov |

| S2 Group | Prior treatment with drugs having prominent serotonin 2A receptor antagonist activity. | Did not show a significant improvement relative to placebo. | nih.gov |

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Translational Predictions

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in different species and populations nih.govyoutube.com. By integrating data on the drug's physicochemical properties with physiological information, PBPK models can simulate drug behavior mechanistically nih.govscilifelab.se. This tool is increasingly valuable in drug development and regulatory assessment, as it allows for the simulation of pharmacokinetics in various scenarios, such as in different age groups or under specific pathological conditions scilifelab.senih.gov.

PBPK modeling can be a powerful tool for translational predictions, helping to bridge preclinical animal data with human clinical trials and to optimize clinical study designs nih.govyoutube.com. For a compound like this compound, which is a prodrug of LY404039, PBPK modeling could theoretically be used to predict the conversion to the active moiety and its distribution in the central nervous system under various conditions wikipedia.orgmedchemexpress.com. However, specific applications of PBPK modeling for this compound are not extensively detailed in publicly available research. The utilization of such models remains a key potential strategy in translational pharmacology for refining the development of targeted neurological therapies nih.goveuropeanpharmaceuticalreview.com.

Challenges and Future Directions in Metabotropic Glutamate Receptor Agonist Research

Methodological Considerations for Replicability in Neuropharmacological Studies

The trajectory of pomaglumetad methionil serves as a significant case study in the challenges of clinical trial replicability in neuropsychiatry. Initial Phase II clinical trials generated considerable optimism, suggesting that this mGluR2/3 agonist had an efficacy profile comparable to existing antipsychotic drugs for schizophrenia. nih.gov One early trial, in particular, indicated improvements in both positive and negative symptoms of schizophrenia. researchgate.net

However, this initial promise was not replicated in subsequent, larger Phase III trials. nih.gov These later-stage studies failed to demonstrate a significant benefit of this compound over placebo, ultimately leading to the halt of its development by Eli Lilly in 2012. researchgate.netwikipedia.org This discrepancy between early and late-phase clinical results highlights a critical issue in the field. The failure to replicate initial positive findings for this compound has raised questions about the efficacy of glutamatergic drugs in schizophrenia and underscored the need for more robust and methodologically consistent study designs. researchgate.net

Several factors may contribute to such challenges in replicability. The inherent heterogeneity of patient populations with disorders like schizophrenia is a primary concern. researchgate.net Post-hoc analyses of the this compound data suggested that certain patient subgroups might have responded to the treatment, indicating that the broad inclusion criteria of the larger trials may have obscured a genuine therapeutic effect in a specific population. researchgate.net Furthermore, differences in study design, patient characteristics, and outcome measures between trials can contribute to conflicting results. For instance, a study comparing this compound with another mGluR2/3 agonist, TS-134, noted differences in study settings (outpatient vs. inpatient) and treatment duration, which can influence outcomes and complicate direct comparisons. nih.gov These experiences emphasize the need for standardized methodologies, validated biomarkers, and potentially more homogenous patient populations to improve the consistency and replicability of findings in neuropharmacological research.

Strategies for Optimizing Therapeutic Efficacy and Target Engagement

A fundamental challenge in developing centrally acting drugs is ensuring that the compound not only reaches its molecular target but also engages it in a way that produces a therapeutic effect. The development of this compound (also known as LY-2140023) illustrates a key strategy to overcome initial pharmacokinetic hurdles. The parent compound, pomaglumetad (LY-404039), had low oral absorption and bioavailability. wikipedia.org To address this, this compound was developed as a methionine prodrug, which improved its absorption and allowed for effective testing in clinical trials. wikipedia.orgmedchemexpress.com

Beyond bioavailability, confirming target engagement in the brain is crucial. Advanced techniques like pharmacological magnetic resonance imaging (pharmacoBOLD fMRI) have been employed to measure the physiological response to a drug at its site of action. nih.gov In a Phase Ib proof-of-mechanism study, researchers used a ketamine challenge to induce psychotic symptoms and measurable changes in brain activity, particularly in the dorsal anterior cingulate cortex (dACC), in healthy volunteers. nih.gov The study then assessed the ability of this compound to counteract these effects.

The results presented a complex picture. While a high dose of this compound significantly reduced the ketamine-induced clinical symptoms as measured by the Brief Psychiatric Rating Scale (BPRS), it did not significantly affect the primary biomarker of target engagement—the ketamine-induced dACC pharmacoBOLD signal. nih.govalzdiscovery.org This suggests a potential disconnect between the chosen biomarker and the clinical effect, or that an even higher dose might be required to show an effect on target engagement. alzdiscovery.org

| Treatment Group | Effect on Ketamine-Induced BPRS Symptoms | Effect on Ketamine-Induced dACC pharmacoBOLD |

| High-Dose Pomaglumetad | Significant reduction | No significant suppression |

| Low-Dose Pomaglumetad | No significant effect | No significant suppression |

This table summarizes the findings from a proof-of-mechanism study assessing the effects of this compound on ketamine-induced symptoms and brain activity. Data sourced from a 2020 study on glutamatergic drugs. nih.gov

These findings underscore the complexity of optimizing therapeutic efficacy. It requires not only overcoming pharmacokinetic challenges with strategies like prodrugs but also developing and validating biomarkers that reliably correlate with clinical outcomes.

Evolution of Patient Stratification Approaches for Precision Medicine in Neuropsychiatry

These post-hoc analyses revealed that glutamatergic tone might vary depending on the stage of the illness or a patient's medication history. nih.gov The results suggested that this compound may be effective in specific populations. researchgate.net Specifically, patients who were early in the course of their disease (≤3 years) or those who had been previously treated with antipsychotics that act primarily as dopamine (B1211576) D2 receptor antagonists showed a significantly greater improvement with this compound compared to placebo. nih.gov Conversely, the treatment did not appear to be effective in patients who were later in their disease course (≥10 years). nih.gov

| Patient Subgroup | Treatment Response to Pomaglumetad (40 mg BID) vs. Placebo |

| Early-in-Disease (≤3 years) | Significantly greater improvement |

| Late-in-Disease (≥10 years) | No significant difference |

| Previously Treated with D2 Antagonists | Significantly greater improvement |

This table presents the findings from an exploratory analysis of clinical trial data for this compound, highlighting differential treatment response in specific patient subgroups. Data sourced from a 2015 biological psychiatry study. nih.gov

This evidence strongly suggests that the potential efficacy of a glutamate-based therapy like this compound may depend on identifying the right patient subgroup. nih.gov This marks a critical evolution from broad-based clinical trials to a precision medicine approach in neuropsychiatry. Future research in this area will likely focus on identifying biomarkers that can prospectively identify these patient populations, thereby increasing the likelihood of success for targeted therapies.

Exploration of mGluR2/3 Agonists in Broader Neurological and Psychiatric Conditions

While the primary clinical focus for this compound was schizophrenia, the mechanism of action—modulation of glutamatergic neurotransmission—is relevant to a wide array of central nervous system disorders. wikipedia.orgnih.gov Dysregulation of the glutamate (B1630785) system is implicated in the pathophysiology of numerous neurodegenerative and neuropsychiatric conditions. nih.gov Consequently, mGluR2/3 agonists are being considered as potential therapeutic agents for a broader range of illnesses.

Activation of mGluR2 and mGluR3 receptors leads to an inhibition of glutamate release from presynaptic terminals, a mechanism that could be beneficial in conditions characterized by excessive glutamate activity. nih.govnih.gov Research is exploring the potential of targeting these receptors in diseases such as Alzheimer's disease, Parkinson's disease, depression, and anxiety. nih.gov Preclinical animal studies with pomaglumetad, for instance, showed that it could reduce fear-potentiated startle, which is predictive of anxiolytic efficacy. wikipedia.org

The therapeutic rationale varies by condition. In neurodegenerative diseases like Alzheimer's and Parkinson's, modulating glutamate transmission could offer neuroprotective benefits. nih.gov In psychiatric conditions such as depression and anxiety, where stress and excessive glutamate signaling are implicated, mGluR2/3 agonists could help restore balance to affected neural circuits. frontiersin.org

| Condition | Rationale for Exploring mGluR2/3 Agonists |

| Schizophrenia | To normalize hyperactive cortical glutamate states. researchgate.netnih.gov |

| Anxiety Disorders | To reduce excessive glutamate release in fear and stress circuits. wikipedia.org |

| Depression | To modulate glutamate transmission, which is implicated in the pathophysiology of depression. nih.govfrontiersin.org |

| Alzheimer's Disease | Potential neuroprotective effects by modulating glutamatergic activity. alzdiscovery.orgnih.gov |

| Parkinson's Disease | To inhibit excessive glutamate release and provide neuroprotection. nih.gov |

| Drug Addiction | To modulate synaptic activity in reward pathways. nih.gov |

This table outlines various neurological and psychiatric conditions for which mGluR2/3 agonists have been considered as potential therapeutic targets, along with the underlying scientific rationale.

The exploration of mGluR2/3 agonists beyond schizophrenia highlights a key direction for future research: leveraging a deep understanding of a drug's mechanism to identify a wider range of potential therapeutic applications.

常见问题

Q. What experimental methodologies are recommended for investigating Pomaglumetad methionil’s mechanism of action as an mGlu2/3 agonist?

Methodological Answer:

- Functional Assays : Use glutamate-sensitive fluorometric or electrophysiological assays to measure receptor activation in transfected cell lines (e.g., HEK-293 cells expressing human mGlu2/3 receptors). Include dose-response curves to calculate EC₅₀ values .

- Behavioral Models : Employ preclinical models like phencyclidine (PCP)-induced hyperlocomotion in rodents to assess antipsychotic efficacy. Compare results with dopamine D2 antagonists (e.g., haloperidol) to differentiate glutamatergic vs. dopaminergic effects .

- Control Groups : Use LY341495 (mGlu2/3 antagonist) to confirm target specificity .

Q. How should researchers design in vitro/in vivo studies to evaluate Pomaglumetad’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Profiling : Conduct mass spectrometry-based quantification in plasma/tissue samples after oral administration in rodents. Measure bioavailability, half-life, and brain penetration .

- Drug-Drug Interactions : Co-administer with CYP450 inhibitors/inducers (e.g., ketoconazole) to assess metabolic stability .

- Species Translation : Compare rodent and primate PK data to predict human dosing regimens .

Q. What are key considerations for designing clinical trials testing Pomaglumetad in schizophrenia populations?

Methodological Answer:

- Participant Stratification : Use PANSS (Positive and Negative Syndrome Scale) to categorize patients by symptom severity. Exclude non-responders to dopamine antagonists to focus on glutamatergic-targeted subgroups .

- Dosing Protocols : Implement BID (twice-daily) dosing based on Phase 3 trials (e.g., 40–80 mg) with titration phases to minimize tolerability issues .

- Placebo Controls : Use double-blinded, randomized designs with active comparators (e.g., aripiprazole) to contextualize efficacy .

Advanced Research Questions

Q. How can researchers address discrepancies in Pomaglumetad’s Phase 2/3 clinical trial outcomes?

Methodological Answer:

- Post-Hoc Analysis : Re-analyze failed Phase 3 data (e.g., NCT01163149) using machine learning to identify latent subgroups (e.g., genetic biomarkers, baseline glutamate levels) that responded positively .

- Meta-Analysis : Pool data from multiple trials (e.g., Adams et al., 2013; Kinon et al., 2013) to assess overall effect size and heterogeneity via I² statistics .

- Trial Design Critique : Evaluate methodological limitations (e.g., high placebo response rates, heterogeneous patient cohorts) using CONSORT guidelines .

Q. What strategies exist for integrating biomarker discovery into Pomaglumetad’s development?

Methodological Answer:

- Genome-Wide Association Studies (GWAS) : Collaborate with platforms like Denovo Biopharma to perform retrospective genomic analysis on stored clinical samples, identifying SNPs linked to treatment response .

- Proteomic Profiling : Use CSF or serum samples to correlate mGlu2/3 receptor density or downstream effectors (e.g., BDNF) with clinical outcomes .

- Validation Cohorts : Replicate findings in independent patient cohorts using adaptive trial designs .

Q. How can population pharmacokinetic (PopPK) modeling optimize Pomaglumetad dosing in special populations?

Methodological Answer:

- Covariate Analysis : Use NONMEM or Monolix to model covariates (e.g., hepatic impairment, BMI) impacting drug exposure. Reference Phase 1 data comparing PK in healthy vs. hepatically impaired patients .

- Simulation Scenarios : Predict exposure-response relationships for untested demographics (e.g., elderly patients) using virtual twin models .

- Dose Adjustment Algorithms : Develop Bayesian-guided dosing tools based on PopPK parameters .

Ethical and Reproducibility Considerations

- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for clinical trial data. Use repositories like ClinicalTrials.gov for transparency .

- Conflict of Interest : Disclose industry partnerships (e.g., Eli Lilly’s involvement in early trials) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。